2-bromo-N-(1-phenylbutan-2-yl)benzamide
Overview
Description
2-bromo-N-(1-phenylbutan-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzylpropyl group attached to the nitrogen atom and a bromine atom at the ortho position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃) to introduce the bromine atom at the ortho position.
Alkylation: The brominated benzamide is then subjected to alkylation with 1-benzylpropyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-bromo-N-(1-phenylbutan-2-yl)benzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of N-(1-benzylpropyl)-2-aminobenzamide or N-(1-benzylpropyl)-2-thiobenzamide.
Oxidation: Formation of N-(1-benzylpropyl)-2-carboxybenzamide.
Reduction: Formation of N-(1-benzylpropyl)-2-aminobenzamide.
Scientific Research Applications
Chemistry: 2-bromo-N-(1-phenylbutan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine: this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, including enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and benzylpropyl group play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-(1-benzylpropyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-benzylpropyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
N-(1-benzylpropyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-bromo-N-(1-phenylbutan-2-yl)benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-bromo-N-(1-phenylbutan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMISKBSTOVACSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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